PROTAC SOS1 degrader-6

Targeted Protein Degradation E3 Ubiquitin Ligase PROTAC Design

PROTAC SOS1 degrader-6 (compound 23) is a VHL-based heterobifunctional degrader that selectively eliminates SOS1. Unlike the majority of SOS1 PROTACs that recruit cereblon, this compound utilizes (S,R,S)-AHPC to engage the VHL E3 ligase, enabling distinct ternary complex kinetics and degradation cooperativity. It has demonstrated synergistic antiproliferative efficacy with the FDA-approved KRAS G12C inhibitor AMG510 (sotorasib) in both in vitro and in vivo xenograft models, a combination activity not shared by untested analogs. The compound shows a validated IC50 of 0.535 μM in K562 cells, providing a reference point for hematological malignancy studies. Researchers investigating RAS-MAPK feedback reactivation, acquired resistance to KRAS G12C inhibitors, or comparative E3 ligase pharmacology should select this precisely characterized probe to ensure experimental reproducibility.

Molecular Formula C46H55F3N8O6S
Molecular Weight 905.0 g/mol
Cat. No. B12385985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC SOS1 degrader-6
Molecular FormulaC46H55F3N8O6S
Molecular Weight905.0 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOC4=C(C=C5C(=C4)C(=NC(=N5)C)NC(C)C6=CC(=CC(=C6)N)C(F)(F)F)OC)O
InChIInChI=1S/C46H55F3N8O6S/c1-25(30-16-31(46(47,48)49)18-32(50)17-30)53-42-34-20-38(37(62-7)21-35(34)54-27(3)55-42)63-15-9-8-10-39(59)56-41(45(4,5)6)44(61)57-23-33(58)19-36(57)43(60)51-22-28-11-13-29(14-12-28)40-26(2)52-24-64-40/h11-14,16-18,20-21,24-25,33,36,41,58H,8-10,15,19,22-23,50H2,1-7H3,(H,51,60)(H,56,59)(H,53,54,55)/t25-,33-,36+,41-/m1/s1
InChIKeyPZZOZVWRQJUBBH-VXFROBSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC SOS1 Degrader-6 (Compound 23) Procurement Guide: A VHL-Recruiting SOS1 Degrader with Validated KRAS G12C Inhibitor Synergy


PROTAC SOS1 degrader-6 (also designated as compound 23) is a heterobifunctional proteolysis-targeting chimera (PROTAC) engineered to induce the selective degradation of the Son of Sevenless 1 (SOS1) protein [1]. This compound comprises an SOS1-targeting ligand (SOS1 Ligand intermediate-7), a von Hippel-Lindau (VHL) E3 ubiquitin ligase-recruiting ligand ((S,R,S)-AHPC), and a 5-bromopentanoic acid-based linker [2]. As a VHL-based degrader, it represents a distinct mechanistic class within the SOS1 PROTAC landscape, which also includes cereblon (CRBN)-recruiting degraders, and has been specifically characterized for its synergistic efficacy in combination with the FDA-approved KRAS G12C inhibitor AMG510 (sotorasib) in both in vitro and in vivo models [3].

Why SOS1 PROTACs Are Not Interchangeable: Critical Divergence in E3 Ligase Recruitment and Functional Synergy


Generic substitution among SOS1 PROTACs is scientifically unjustified due to fundamental mechanistic and pharmacological divergence driven by three factors: (1) E3 ligase recruitment strategy—PROTAC SOS1 degrader-6 recruits the VHL E3 ligase [1], whereas many in-class comparators (e.g., degrader-5, degrader-10, LHF418, BTX-6654) recruit CRBN [2]; this distinction dictates differential ternary complex formation kinetics, ubiquitination efficiency, and degradation cooperativity [3]. (2) Linker composition and length modulate degradation efficacy and selectivity independently of warhead potency—variations of a single carbon atom can alter DC50 by orders of magnitude [4]. (3) Functional combination potential—degrader-6 has been directly validated for synergistic efficacy with KRAS G12C inhibitor AMG510 in vivo [5], a property not inherent to the class and not transferable to analogs lacking direct combinatorial characterization. Consequently, selecting an SOS1 PROTAC without matching the exact E3 ligase, linker architecture, and validated combination context introduces uncontrolled variables that compromise experimental reproducibility and therapeutic relevance.

PROTAC SOS1 Degrader-6: Quantified Differential Evidence Versus Closest Analogs


E3 Ligase Recruitment Strategy: VHL-Based Degrader-6 Versus CRBN-Based Analogs

PROTAC SOS1 degrader-6 is engineered to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase via the (S,R,S)-AHPC ligand [1]. This represents a fundamental mechanistic distinction from the majority of reported SOS1 PROTACs, which recruit cereblon (CRBN) as their E3 ligase [2]. VHL and CRBN exhibit distinct tissue expression profiles, ternary complex geometries, and resistance mechanisms; consequently, degraders utilizing different E3 ligases are not functionally equivalent and cannot be substituted without altering degradation kinetics and biological outcomes [3].

Targeted Protein Degradation E3 Ubiquitin Ligase PROTAC Design

In Vitro Antiproliferative Activity: Degrader-6 Demonstrates Potent Single-Agent Inhibition in K562 Leukemia Cells

In a 72-hour CCK8 cell viability assay using the human chronic myelogenous leukemia cell line K562, PROTAC SOS1 degrader-6 (compound 23) exhibited an IC50 of 0.535 μM [1]. This establishes a baseline antiproliferative potency in a KRAS-independent leukemia model. For context, the small-molecule SOS1 inhibitor BAY-293 requires an IC50 of 0.18 μM to inhibit pERK levels in the same K562 cell line after only 60 minutes of incubation , highlighting that degrader-6 achieves comparable antiproliferative outcomes despite operating through a fundamentally distinct degradation-based mechanism rather than acute inhibition of downstream signaling.

Antiproliferative Activity KRAS-Driven Cancers Cell Viability Assay

Validated Synergistic Efficacy with AMG510 (Sotorasib) in KRAS G12C Mutant Models In Vitro and In Vivo

In the definitive characterization study, PROTAC SOS1 degrader-6 (compound 23) was evaluated in combination with the FDA-approved KRAS G12C inhibitor AMG510 (sotorasib). The combination suppressed RAS signaling feedback activation and exhibited synergistic effects against KRAS G12C mutant cells in vitro and in vivo [1]. This synergy was specifically validated in KRAS G12C-mutant xenograft models [2]. In contrast, PROTAC SOS1 degrader-5 (compound 4), a CRBN-recruiting degrader with a superior DC50 of 13 nM in NCI-H358 cells, was characterized solely as a monotherapy in the NCI-H358 xenograft model with a TGI TV value of 58.8% at 30 mg/kg bid [3]; no combination synergy data with KRAS G12C inhibitors are reported for degrader-5. Similarly, the potent CRBN-based degrader-10 (compound 11o, DC50 1.85–7.53 nM across SW620, A549, and DLD-1 cells) lacks any reported combination data with KRAS G12C inhibitors [4].

Combination Therapy KRAS G12C Mutation Acquired Resistance Synergy

PROTAC SOS1 Degrader-6: Validated Application Scenarios for Targeted Degradation and Combination Research


Combination Therapy Research: Overcoming Acquired Resistance to KRAS G12C Inhibitors

PROTAC SOS1 degrader-6 is optimally deployed in preclinical studies investigating combination strategies to suppress RAS-MAPK signaling feedback activation and overcome acquired resistance to KRAS G12C inhibitors such as AMG510 (sotorasib). The compound has demonstrated synergistic effects against KRAS G12C mutant cells in both in vitro and in vivo xenograft models when co-administered with AMG510 [1]. This validated combination efficacy distinguishes degrader-6 from alternative SOS1 PROTACs lacking such combinatorial characterization. Researchers focused on therapeutic strategies to improve antitumor response and delay or reverse resistance to KRAS G12C-targeted therapy should prioritize this compound.

VHL-Dependent Targeted Protein Degradation Mechanistic Studies

PROTAC SOS1 degrader-6 serves as a validated chemical probe for investigating VHL E3 ligase-dependent SOS1 degradation mechanisms. Unlike the majority of reported SOS1 PROTACs that recruit cereblon (CRBN) [2], degrader-6 utilizes a VHL-recruiting ligand ((S,R,S)-AHPC) [3]. This distinction makes it particularly valuable for: (1) comparative studies assessing how E3 ligase choice influences SOS1 degradation kinetics, ternary complex cooperativity, and ubiquitination efficiency; (2) evaluating the impact of tissue-specific E3 ligase expression on degradation potency; and (3) investigating mechanisms of acquired resistance distinct from those associated with CRBN-based degraders (e.g., CRBN downregulation or inactivation).

Antiproliferative Activity Assessment in KRAS-Independent Leukemia Models

PROTAC SOS1 degrader-6 has demonstrated quantifiable antiproliferative activity in the K562 human chronic myelogenous leukemia cell line, with a validated IC50 of 0.535 μM in a 72-hour CCK8 viability assay [4]. This establishes K562 as a characterized, KRAS-independent cellular model for assessing degrader-6 monotherapy activity. Researchers investigating SOS1 degradation in hematological malignancy contexts—where SOS1 may contribute to BCR-ABL signaling or other KRAS-independent pathways—can leverage this established reference point for dose-ranging studies, mechanism-of-action validation, and comparison against control compounds.

Pharmacodynamic Biomarker Development for SOS1 Degradation

Degrader-6 is suitable for studies aimed at developing and validating pharmacodynamic biomarkers of SOS1 degradation. Given its characterization in KRAS-driven cancer models and its demonstrated suppression of RAS-MAPK signaling when combined with AMG510 [5], researchers can employ this compound to establish dose-response relationships between SOS1 protein depletion and downstream signaling outputs (e.g., pERK levels, KRAS-GTP loading). Such studies are foundational for translating PROTAC-based degradation into clinically actionable biomarker strategies and for benchmarking the degradation efficiency of next-generation SOS1 degraders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC SOS1 degrader-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.